molecular formula C10H8N4OS B3035939 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate CAS No. 338778-97-5

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

Cat. No. B3035939
CAS RN: 338778-97-5
M. Wt: 232.26 g/mol
InChI Key: KHNRLORHNBTWFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent reactions. For instance, CuI nanoparticles have been used as a catalyst for the synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives, which are structurally similar to the compound . These reactions typically involve aldehydes, malononitrile, and thiols, yielding high product yields in short reaction times . Another related synthesis involves the one-pot reaction of lithiated propargylamines with isothiocyanates and alkyl 2-bromoacetates, leading to the formation of a thiophene core that is then transformed into a pyrrole nucleus .

Molecular Structure Analysis

While the exact molecular structure of "2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate" is not provided, the structural characterisation of similar compounds has been achieved through various analytical techniques. For example, metal complexes containing pyridylmethylene amino benzene have been characterised by elemental analyses, magnetic measurements, IR, mass spectrometry, and in some cases, by 1H NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives with sulfanyl groups can be inferred from the literature. Sulfanylmethyl-installed dimethylaminopyridine, for example, has been used as an additive for native chemical ligation in peptide synthesis due to its acidic thiol group, which forms a zwitterion consisting of a thiolate anion and a pyridinium cation . This suggests that similar compounds may also participate in ligation chemistry and other reactions where a thiolate anion is a key intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. The presence of a sulfanyl group and amino substituents can affect the compound's solubility, acidity, and reactivity. For instance, the acidic thiol group in sulfanylmethyl-installed dimethylaminopyridine is comparable to that in aryl thiols, which impacts its utility in chemical synthesis . Additionally, the antibacterial activity of 2-(phenylsulfonyl)amino pyridine has been demonstrated, indicating potential antimicrobial properties for related compounds .

Scientific Research Applications

Nanoparticle-Catalyzed Synthesis

CuI nanoparticles have demonstrated effectiveness as a catalyst in synthesizing 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. This process utilizes an eco-friendly procedure involving multicomponent reactions under reflux conditions, yielding high product quantities in short reaction times. The synthesis method is marked by its mild, efficient, and inexpensive nature, utilizing novel nanoscale materials (Safaei‐Ghomi & Ghasemzadeh, 2013).

Medicinal Scaffolds

The structure of 2-amino-3,5-dicyano-6-sulfanylpyridines has been used to create medicinal scaffolds. Through a single-step, three-component reaction involving diverse aldehydes, thiols, and malononitrile, these compounds have been synthesized. Such structures are promising in medicinal chemistry, particularly in the formation of substituted enaminonitriles, known for their anti-inflammatory properties (Evdokimov et al., 2006).

Synthesis of Beta-Amino Acids

Research has shown the utility of these compounds in the synthesis of cyclic beta-amino acids. A method combining sulfanyl radical addition-cyclization with subsequent conversion of phenylsulfanylmethyl groups to carboxyl groups facilitates the construction of these acids. This synthesis method has practical applications, including the production of 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid (Miyata et al., 2002).

Antibacterial and Surface Activity

The derivatives of 2-amino-3,5-dicyano-6-sulfanylpyridines have been explored for their antibacterial properties and surface activity. These compounds have demonstrated effectiveness as antimicrobial agents, offering potential use in various biomedical applications (El-Sayed, 2006).

Synthesis of Multifaceted Adenosine Receptor Ligands

Recent studies have utilized the amino-3,5-dicyanopyridine core, similar in structure to 2-amino-3,5-dicyano-6-sulfanylpyridines, for synthesizing adenosine receptor ligands. These ligands have shown potential in treating neuropathic pain and exhibit diverse pharmacological profiles, including inverse agonism at adenosine receptors (Betti et al., 2019).

Mechanism of Action

The mechanism of action for 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate is not specified in the search results. Its potential applications in various fields suggest that it may have diverse mechanisms depending on the context.

properties

IUPAC Name

2-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-5-8(6-12)9(13)7-16-10-3-1-2-4-14(10)15/h1-4H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRLORHNBTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=C(C#N)C#N)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

CAS RN

338778-97-5
Record name 2-[1-Amino-2-[(1-oxido-2-pyridinyl)thio]ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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